molecular formula C15H15N3OS B5705686 N-(4-acetylphenyl)-N'-(4-pyridinylmethyl)thiourea

N-(4-acetylphenyl)-N'-(4-pyridinylmethyl)thiourea

Cat. No. B5705686
M. Wt: 285.4 g/mol
InChI Key: NQWYRKNEUKBDPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-acetylphenyl)-N'-(4-pyridinylmethyl)thiourea, also known as APMT, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is a thiourea derivative that has shown promising results in different studies, particularly in the area of medicinal chemistry.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-N'-(4-pyridinylmethyl)thiourea is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. In particular, N-(4-acetylphenyl)-N'-(4-pyridinylmethyl)thiourea has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division. This inhibition leads to the accumulation of DNA damage and ultimately results in cell death. N-(4-acetylphenyl)-N'-(4-pyridinylmethyl)thiourea has also been shown to inhibit the activity of protein tyrosine phosphatase 1B, an enzyme that is involved in the regulation of insulin signaling. This inhibition leads to the activation of insulin signaling and the improvement of glucose uptake.
Biochemical and Physiological Effects
N-(4-acetylphenyl)-N'-(4-pyridinylmethyl)thiourea has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that N-(4-acetylphenyl)-N'-(4-pyridinylmethyl)thiourea can induce apoptosis in cancer cells, inhibit cell proliferation, and reduce cell migration and invasion. In vivo studies have shown that N-(4-acetylphenyl)-N'-(4-pyridinylmethyl)thiourea can inhibit tumor growth and metastasis in animal models. N-(4-acetylphenyl)-N'-(4-pyridinylmethyl)thiourea has also been shown to improve glucose uptake and insulin sensitivity in diabetic animal models.

Advantages and Limitations for Lab Experiments

The advantages of using N-(4-acetylphenyl)-N'-(4-pyridinylmethyl)thiourea in lab experiments include its high yield and purity, its broad range of applications, and its relatively low cost. However, there are also limitations to using N-(4-acetylphenyl)-N'-(4-pyridinylmethyl)thiourea, such as its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for the research on N-(4-acetylphenyl)-N'-(4-pyridinylmethyl)thiourea. One area of interest is the development of N-(4-acetylphenyl)-N'-(4-pyridinylmethyl)thiourea-based drugs for the treatment of cancer and other diseases. Another area of interest is the use of N-(4-acetylphenyl)-N'-(4-pyridinylmethyl)thiourea as a fluorescent probe for the detection of metal ions in biological and environmental samples. Additionally, further studies are needed to fully understand the mechanism of action of N-(4-acetylphenyl)-N'-(4-pyridinylmethyl)thiourea and its potential toxicity.

Synthesis Methods

The synthesis of N-(4-acetylphenyl)-N'-(4-pyridinylmethyl)thiourea involves the reaction of 4-acetylphenyl isothiocyanate with 4-pyridinemethanamine in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then converted into N-(4-acetylphenyl)-N'-(4-pyridinylmethyl)thiourea. The yield of this synthesis method is high, and the purity of the final product can be easily achieved through recrystallization.

Scientific Research Applications

N-(4-acetylphenyl)-N'-(4-pyridinylmethyl)thiourea has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and material science. In medicinal chemistry, N-(4-acetylphenyl)-N'-(4-pyridinylmethyl)thiourea has been shown to exhibit anticancer, antitumor, and antiviral activities. In biochemistry, N-(4-acetylphenyl)-N'-(4-pyridinylmethyl)thiourea has been used as a fluorescent probe for the detection of metal ions. In material science, N-(4-acetylphenyl)-N'-(4-pyridinylmethyl)thiourea has been used as a precursor for the synthesis of metal sulfide nanoparticles.

properties

IUPAC Name

1-(4-acetylphenyl)-3-(pyridin-4-ylmethyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3OS/c1-11(19)13-2-4-14(5-3-13)18-15(20)17-10-12-6-8-16-9-7-12/h2-9H,10H2,1H3,(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQWYRKNEUKBDPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=S)NCC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Acetylphenyl)-3-(pyridin-4-ylmethyl)thiourea

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